

Structural Characterization and Synthetic Utility of (4-Amino-2-chlorophenyl)methanol

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Compound of Interest

Compound Name: (4-Amino-2-chlorophenyl)methanol

CAS No.: 51420-25-8

Cat. No.: B183187

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Executive Summary

(4-Amino-2-chlorophenyl)methanol (CAS: 51420-25-8) represents a critical pharmacophore in medicinal chemistry, serving as a bifunctional building block for kinase inhibitors and antibacterial agents.[1] This guide provides a definitive breakdown of its nomenclature logic, physicochemical properties, and a validated synthetic protocol for its production from 4-amino-2-chlorobenzoic acid.[1] By integrating IUPAC priority rules with practical laboratory workflows, this document aims to standardize the handling and characterization of this intermediate in drug discovery pipelines.

Structural Elucidation & Nomenclature Logic

The naming of (4-Amino-2-chlorophenyl)methanol is not arbitrary; it follows a strict hierarchical logic mandated by IUPAC 2013 recommendations.[1] Understanding this hierarchy is essential for resolving ambiguity when this moiety appears in complex Active Pharmaceutical Ingredients (APIs).

1.1 The Hierarchy of Functional Groups

To derive the name, one must evaluate the priority of the three functional groups present on the benzene ring:

- Hydroxyl group (-OH): High priority (Principal Characteristic Group).
- Amino group (-NH₂): Lower priority than alcohol.[\[1\]](#)
- Chloro group (-Cl): Lowest priority (always a prefix).

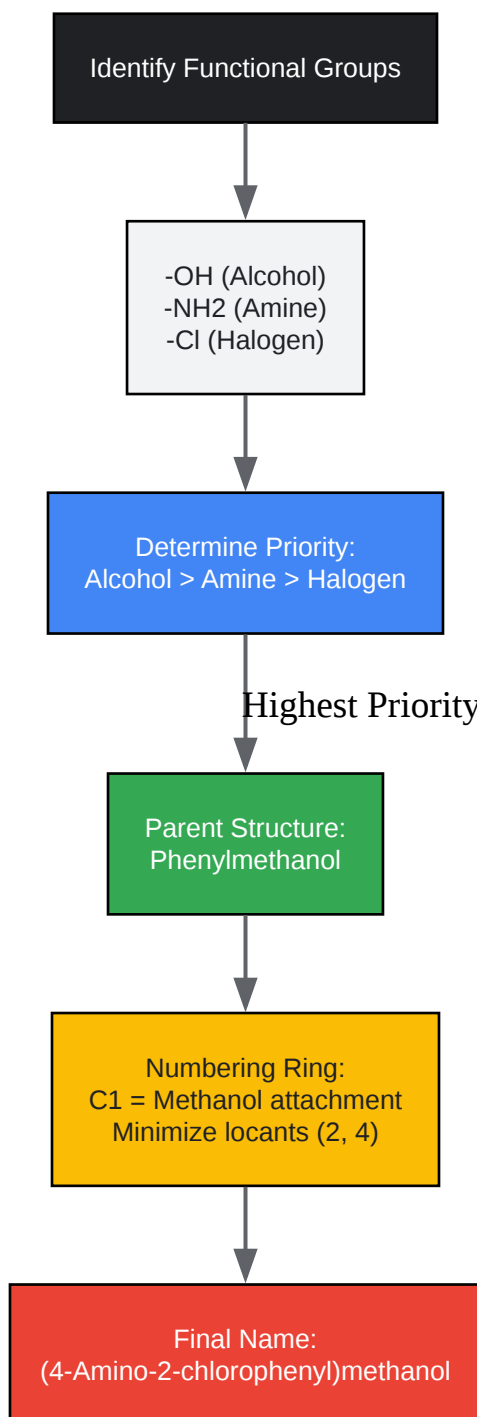
Because the hydroxyl group has the highest seniority, the parent structure is Phenylmethanol (often referred to as Benzyl alcohol). The benzene ring is numbered starting at the carbon attached to the methanol group (C1).

1.2 Numbering Strategy

- Position 1: C-CH₂OH (Parent attachment).[\[1\]](#)
- Position 2: -Cl (Substituent).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Position 4: -NH₂ (Substituent).[\[1\]](#)

Note: Numbering proceeds to give substituents the lowest possible locants (2,4 is preferred over 4,6).

Figure 1: IUPAC Nomenclature Decision Tree



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Caption: Logical flow for determining the IUPAC name based on functional group seniority.

Physicochemical Profile

For medicinal chemists, the utility of **(4-Amino-2-chlorophenyl)methanol** lies in its "Rule of Five" compliance.^[1] It is a fragment-like molecule with balanced hydrophilicity, making it an ideal linker.^[1]

Table 1: Key Physicochemical Properties

Property	Value	Relevance in Drug Design
Molecular Weight	157.60 g/mol	Fragment-based drug discovery (FBDD) compliant (<300 Da). ^[1]
Formula	C ₇ H ₈ ClNO	Standard elemental composition. ^[1] ^[5]
CLogP (Est.)	-1.1	Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors	2 (-NH ₂ , -OH)	Critical for active site binding interactions. ^[1]
H-Bond Acceptors	2 (N, O)	Facilitates solvation and receptor docking. ^[1]
pKa (Aniline N)	~3.5 - 4.0	Weakly basic; likely neutral at physiological pH (7.4). ^[1]
Physical State	Solid (Off-white)	Stable solid form simplifies weighing and handling. ^[1]

Synthetic Methodology: Selective Reduction

While commercially available, in-house synthesis is often required to introduce isotopic labels or specific impurity controls.^[1] The most robust route involves the chemoselective reduction of 4-amino-2-chlorobenzoic acid (or its methyl ester).^[1]

3.1 Reaction Mechanism

Direct reduction of the carboxylic acid requires a potent reducing agent. Borane-Tetrahydrofuran (BH_3 [1]-THF) complex is preferred over Lithium Aluminum Hydride (LiAlH_4) due to better chemoselectivity (avoiding dechlorination) and safer handling profiles.

3.2 Step-by-Step Protocol

Reagents:

- Starting Material: 4-Amino-2-chlorobenzoic acid (1.0 eq)[1]
- Reducing Agent: Borane-THF complex (1.0 M solution, 3.0 eq)[1]
- Solvent: Anhydrous THF
- Quench: Methanol

Workflow:

- Inertion: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N_2).
- Dissolution: Charge the flask with 4-amino-2-chlorobenzoic acid (10 mmol) and anhydrous THF (50 mL). Cool to 0°C .[1]
- Addition: Dropwise add $\text{BH}_3\cdot\text{THF}$ (30 mL, 30 mmol) over 30 minutes. Caution: Gas evolution (H_2).
- Reflux: Warm to room temperature, then reflux at 66°C for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).
- Quench: Cool to 0°C . Carefully add Methanol (20 mL) to destroy excess borane.
- Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO_3 and Brine. Dry over Na_2SO_4 .[1]
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Figure 2: Synthetic Pathway & Workup Logic



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Caption: Chemoselective reduction workflow using Borane-THF complex.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 4.35 ppm (d, 2H): Methylene protons (-CH₂OH).
 - δ 5.10 ppm (t, 1H): Hydroxyl proton (-OH).
 - δ 5.40 ppm (s, 2H): Amino protons (-NH₂). Broad singlet.
 - δ 6.50 - 7.20 ppm (m, 3H): Aromatic protons.[1] The proton at C3 (between Cl and NH₂) will appear as a doublet with a small coupling constant (meta-coupling).
- Mass Spectrometry (ESI+):
 - $[\text{M}+\text{H}]^+$: Expect peak at m/z 158.0 and 160.0 (3:1 ratio due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes).

References

- PubChem.(4-Amino-2-chlorophenyl)methanol Compound Summary. National Center for Biotechnology Information.[1] [\[Link\]](#)
- IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [\[Link\]](#)

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